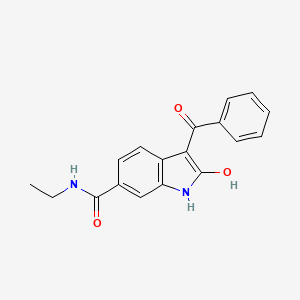![molecular formula C14H9BrF2O2 B14031728 [1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-bromo-2,2-difluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate typically involves the reaction of [1,1’-Biphenyl]-4-yl alcohol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-4-yl alcohol} + \text{2-bromo-2,2-difluoroacetyl chloride} \rightarrow \text{[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted biphenyl derivatives.
Hydrolysis: Formation of [1,1’-Biphenyl]-4-yl alcohol and 2-bromo-2,2-difluoroacetic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-yl 2,2-difluoroethanol.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the biphenyl group can enhance the compound’s binding affinity to target proteins, while the difluoroacetate moiety can improve its metabolic stability.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can be compared with other similar compounds such as:
[1,1’-Biphenyl]-4-yl acetate: Lacks the bromine and difluoro groups, resulting in different reactivity and applications.
[1,1’-Biphenyl]-4-yl 2-chloro-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[1,1’-Biphenyl]-4-yl 2,2-difluoroacetate:
The uniqueness of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate lies in its combination of the biphenyl group with the bromodifluoroacetate moiety, providing a balance of reactivity and stability that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C14H9BrF2O2 |
|---|---|
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
(4-phenylphenyl) 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C14H9BrF2O2/c15-14(16,17)13(18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
ANWAHJKDXDJHGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)



![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)





![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

